

B27 Supplement: Application Notes and Protocols for Advanced Organoid Culture Systems

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Compound of Interest

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Introduction

The B27 supplement, a serum-free formulation, has become an indispensable component in the culture of various organoid systems. Its chemically defined composition provides a more controlled and reproducible environment compared to traditional serum-containing media, facilitating the growth and differentiation of organoids from a range of tissues, including the brain, intestine, pancreas, and prostate.^[1] This document provides detailed application notes, protocols, and insights into the functional roles of the B27 supplement in organoid cultures, designed to empower researchers in their pursuit of robust and reproducible 3D cellular models.

The key advantages of using the B27 supplement in organoid culture include promoting neuronal survival and differentiation, supporting long-term viability, and reducing variability associated with serum.^[2] Its formulation contains a complex mixture of vitamins, lipids, antioxidants, and other small molecules that are crucial for cellular health and function in a 3D environment.

Data Presentation: Quantitative Effects of B27 Supplement

The inclusion of B27 supplement in organoid culture media has been demonstrated to have significant quantitative effects on various aspects of organoid development and viability.

Table 1: Effect of B27 Supplement on Tumorsphere Formation Efficiency

Cell Line	Culture Condition	Tumorsphere Forming Efficiency (%)	Reference
MCF7	+B27 Medium	5.375	[3]
MCF7	-B27 Medium	3.25	[3]

Table 2: Effect of B27 Supplement and its Components on Cell Viability and Oxidative Stress

Cell Line	Treatment	Effect	Key Findings	Reference
RKN cells	B27 Supplement	Protection against ferroptosis inducers	B27 protects cells from ferroptosis, a form of iron-dependent cell death.	[4]
HT-1080 cells	B27 Supplement	Suppression of lipid peroxidation	B27 contains antioxidants that reduce cellular damage from reactive oxygen species.	
Newborn Rat Neural Stem Cells	B27 Supplement + Selenium	Promoted neurosphere viability, development, and differentiation	Selenium, a component of B27, is crucial for neural stem cell survival and differentiation.	
Newborn Rat Neural Stem Cells	Without B27 and Selenium	Neurospheres could not survive and differentiate	Highlights the essential role of B27 and its components in neural stem cell maintenance.	
GLA-mutant kidney organoids	Glutathione (a component of B27)	Decreased oxidative stress and attenuated structural deformity	Glutathione replacement can rescue cellular defects in a disease model.	

Table 3: Impact of B27 Components on Organoid Development

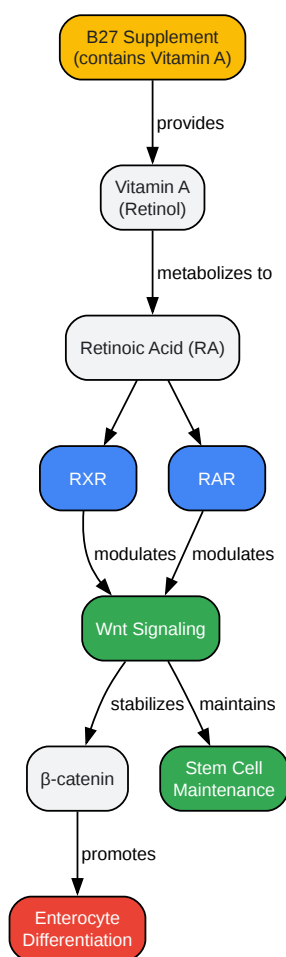
Organoid Type	B27 Component	Effect	Observation	Reference
Intestinal Organoids	Vitamin A (Retinoic Acid)	Regulates enterocyte differentiation	Crucial for balancing regeneration and homeostasis.	
Cerebral Organoids	Vitamin A (Retinoic Acid)	Excluded in early stages to prevent caudalization	Critical for later stages of neuronal differentiation.	
Intestinal Organoids	Vitamin D3 (interacts with pathways also influenced by B27 components)	Suppresses intestinal epithelial stemness	Reduced budding of organoids.	

Signaling Pathways Influenced by B27 Supplement Components

The diverse components of the B27 supplement exert their effects by modulating key signaling pathways essential for organoid development, including Wnt, Notch, and Retinoic Acid signaling.

Retinoic Acid Signaling in Intestinal Organoid Differentiation

Retinoic acid (a metabolite of Vitamin A, a component of B27) plays a pivotal role in intestinal organoid differentiation by activating Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). This activation influences the Wnt/ β -catenin signaling pathway, which is fundamental for maintaining the intestinal stem cell niche and controlling cell fate decisions.

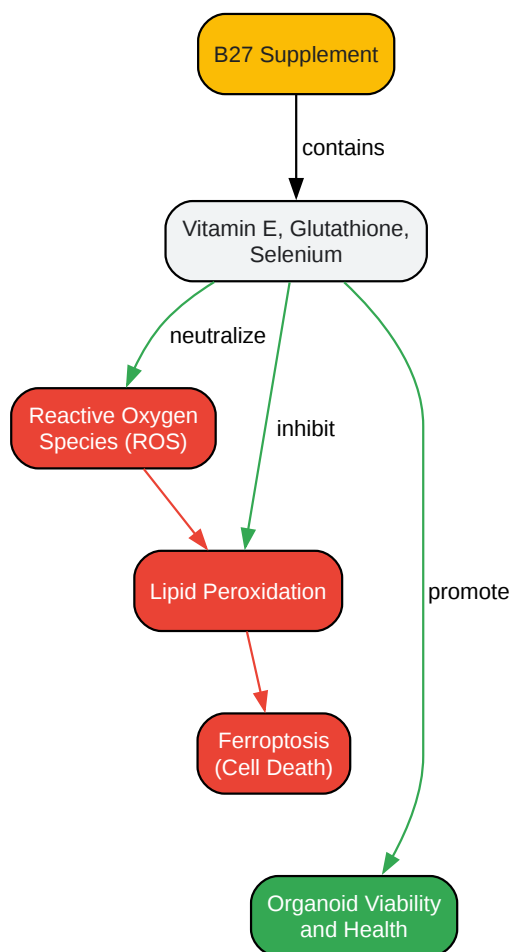


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Figure 1: Retinoic Acid signaling in intestinal organoids.

Antioxidant Effects and Ferroptosis Prevention

Key components of B27, such as Vitamin E, glutathione, and selenium, are potent antioxidants that protect organoids from oxidative stress and a specific form of cell death called ferroptosis. This is crucial for the long-term viability and health of the cultures.



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Figure 2: Antioxidant and anti-ferroptotic roles of B27.

Experimental Protocols

The following are detailed protocols for the establishment and maintenance of two common organoid systems utilizing B27 supplement.

Protocol 1: Generation of Human Cerebral Organoids

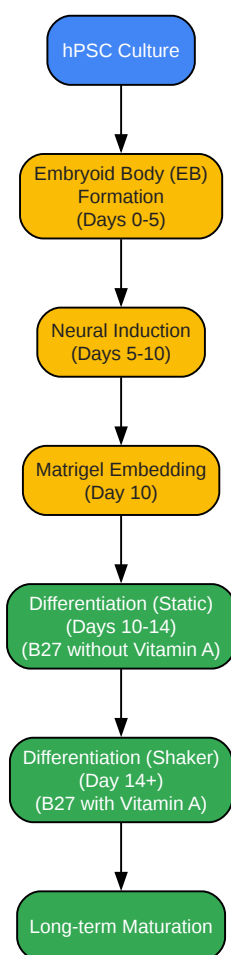
This protocol is adapted from established methods for generating cerebral organoids from human pluripotent stem cells (hPSCs).

Materials:

- hPSCs (human embryonic stem cells or induced pluripotent stem cells)

- DMEM/F12
- Neurobasal Medium
- B27 Supplement (with and without Vitamin A)
- N2 Supplement
- GlutaMAX
- MEM-NEAA
- Penicillin-Streptomycin
- bFGF
- ROCK inhibitor (Y-27632)
- Matrigel
- Low-attachment 96-well and 24-well plates
- Orbital shaker

Experimental Workflow:



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Figure 3: Workflow for cerebral organoid generation.

Procedure:

- Embryoid Body (EB) Formation (Days 0-5):
 - Culture hPSCs to 70-80% confluency.
 - Dissociate hPSCs into single cells and plate in a 96-well ultra-low attachment plate in hPSC medium containing bFGF and ROCK inhibitor to form EBs.
 - Change media daily.
- Neural Induction (Days 5-10):

- Transfer EBs to a 24-well low-attachment plate.
- Culture in Neural Induction Medium (DMEM/F12, N2 supplement, GlutaMAX, MEM-NEAA).
- Matrigel Embedding (Day 10):
 - Embed individual EBs into droplets of Matrigel on a pre-chilled Parafilm sheet or plate.
 - Allow Matrigel to solidify at 37°C for 20-30 minutes.
- Differentiation (Static Culture, Days 10-14):
 - Transfer the Matrigel-embedded EBs to a standard culture plate.
 - Culture in Differentiation Medium containing DMEM/F12, Neurobasal, N2 supplement, and B27 supplement without Vitamin A.
- Differentiation (Shaker Culture, Day 14 onwards):
 - Transfer the developing organoids to an orbital shaker to enhance nutrient and oxygen exchange.
 - Switch to Differentiation Medium containing B27 supplement with Vitamin A.
 - Change media every 2-3 days.
- Long-term Maturation:
 - Continue culture on the orbital shaker for weeks to months to allow for further maturation and development of complex brain structures.

Protocol 2: Establishment and Culture of Human Intestinal Organoids

This protocol describes the generation of intestinal organoids from adult stem cells isolated from intestinal crypts.

Materials:

- Human intestinal tissue biopsy
- Chelating agent (e.g., EDTA)
- Advanced DMEM/F12
- B27 Supplement
- N2 Supplement
- N-acetylcysteine
- EGF
- Noggin
- R-spondin-1
- Matrigel
- Penicillin-Streptomycin

Procedure:

- Crypt Isolation:
 - Wash the intestinal biopsy with cold PBS.
 - Incubate the tissue in a chelating solution (e.g., 2 mM EDTA in PBS) to release the crypts from the underlying mesenchyme.
 - Vigorously shake the tissue to release the crypts.
 - Collect the crypt-containing supernatant and centrifuge to pellet the crypts.
- Embedding in Matrigel:

- Resuspend the isolated crypts in Matrigel on ice.
- Pipette 50 μ L droplets of the crypt-Matrigel suspension into the center of wells of a pre-warmed 24-well plate.
- Invert the plate and incubate at 37°C for 10-15 minutes to solidify the Matrigel.
- Organoid Culture:
 - Carefully add 500 μ L of complete Intestinal Organoid Growth Medium to each well. The medium consists of Advanced DMEM/F12 supplemented with B27, N2, N-acetylcysteine, EGF, Noggin, and R-spondin-1.
 - Culture the organoids at 37°C and 5% CO₂.
 - Change the medium every 2-3 days.
- Passaging:
 - Once organoids become large and the lumen fills with apoptotic cells (typically every 7-10 days), they need to be passaged.
 - Mechanically disrupt the organoids and Matrigel using a pipette.
 - Centrifuge to pellet the organoid fragments.
 - Resuspend the fragments in fresh Matrigel and re-plate as described in step 2.

Conclusion

The B27 supplement is a critical component for the successful culture of a wide array of organoid systems. Its defined composition ensures reproducibility and provides essential factors for cell survival, proliferation, and differentiation. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize B27 in their organoid experiments. Understanding the roles of its individual components in key signaling pathways will further enable the optimization of culture conditions for specific research applications, from developmental biology to disease modeling and drug discovery.

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